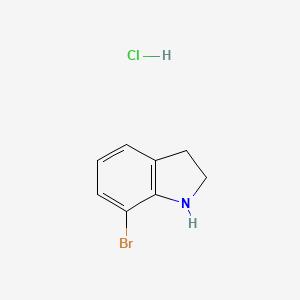

7-Bromoindoline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-bromo-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN.ClH/c9-7-3-1-2-6-4-5-10-8(6)7;/h1-3,10H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMOLFKIRRCNPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696302 | |

| Record name | 7-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-96-9 | |

| Record name | 7-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-2,3-dihydro-1H-indole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Bromoindoline Hydrochloride and Analogous 7 Bromoindolines

Synthesis from Indole (B1671886) Precursors

The journey from simple indole precursors to 7-bromoindoline (B1279588) hydrochloride is a multi-step process that hinges on precise control of regioselectivity. The initial and most crucial step is the introduction of a bromine atom specifically at the C7 position of the indole ring.

Regioselective Bromination of Indoles to 7-Bromoindoles

Achieving regioselective bromination at the C7 position of the indole nucleus is a significant synthetic challenge due to the inherent reactivity of other positions, particularly C3. Several methodologies have been developed to overcome this, with the Bartoli indole synthesis and strategic electrophilic bromination being the most prominent.

The Bartoli indole synthesis is a powerful and flexible method for preparing 7-substituted indoles. wikipedia.org This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. researchgate.netorganic-chemistry.org For the synthesis of 7-bromoindoles, an ortho-bromonitrobenzene is typically used as the starting material. The presence of the ortho-bromo substituent directs the cyclization to favor the formation of the 7-bromoindole (B1273607) product. organic-chemistry.org This method is advantageous because it allows for the construction of the indole ring with the bromine atom already in the desired position, avoiding the need for direct, and often less selective, bromination of an existing indole core.

The general mechanism involves the initial addition of the Grignard reagent to the nitro group, followed by a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that is facilitated by the steric bulk of the ortho substituent. wikipedia.org This rearrangement is a key step in forming the indole scaffold. The Bartoli synthesis has proven to be a reliable route for producing a variety of 7-bromoindoles, which are valuable precursors for further transformations. researchgate.networdpress.com

A notable modification by Dobbs enhanced the scope of the Bartoli synthesis by using an ortho-bromine as a directing group, which can later be removed via radical reduction, providing access to 7-unsubstituted indoles. wikipedia.orgorganic-chemistry.org This underscores the versatility of the 7-bromoindole intermediate.

Table 1: Examples of 7-Bromoindoles Synthesized via the Bartoli Reaction

| Starting Material (ortho-Substituted Nitroarene) | Vinyl Grignard Reagent | Product (7-Bromoindole) | Reference |

| o-Bromonitrobenzene | Vinylmagnesium bromide | 7-Bromoindole | wordpress.com |

| o-Bromonitrobenzene | Isopropenylmagnesium bromide | 7-Bromo-2-methylindole | wordpress.com |

| o-Bromonitrobenzene | 1-Cyclohexenylmagnesium bromide | 8-Bromo-2,3,4,9-tetrahydro-1H-carbazole | wordpress.com |

| 4-Bromo-3-nitrotoluene | Isopropenylmagnesium bromide | 7-Bromo-4-(bromomethyl)-2-methylindole | organic-chemistry.org |

This table is for illustrative purposes and does not represent an exhaustive list.

Direct electrophilic bromination of the indole ring typically occurs at the C3 position due to its high electron density. However, various strategies have been developed to achieve selective bromination at the C7 position.

One common approach involves the use of a bulky protecting group on the indole nitrogen, such as a phenylsulfonyl group. This sterically hinders the C2 and C3 positions, directing the electrophilic attack to the C7 position. Another strategy employs specific brominating agents and reaction conditions. For instance, the use of N-bromosuccinimide (NBS) in the presence of a base like sodium methoxide (B1231860) can favor C7 bromination. The base deprotonates the indole nitrogen, and the resulting anion directs bromination to the 7-position.

Computational studies have also been employed to predict the reactivity of different positions on the indazole ring, a related heterocyclic system, to electrophilic attack, aiding in the rational design of selective bromination reactions. rsc.org For some substituted indoles, such as cyclopenta[b]indoles, reaction with a pyridine-Br2 complex can lead to selective formation of 5- and/or 7-bromoindoles. scribd.com

Table 2: Reagents and Conditions for Regioselective C7-Bromination of Indoles

| Indole Substrate | Brominating Agent | Conditions | Major Product | Reference |

| N-Phenylsulfonyl indole | Br₂ | CH₂Cl₂, NaOMe | 7-Bromo-N-phenylsulfonyl indole | |

| 4-Substituted 1H-indazole | N-Bromosuccinimide (NBS) | - | C7-Bromo-4-substituted-1H-indazole | rsc.org |

| Substituted cyclopenta[b]indole | Pyridine-Br₂ complex | THF, -78 °C to rt, with Zn/AcOH reduction | 5- and/or 7-bromoindole | scribd.com |

This table highlights different approaches to achieve C7 bromination.

Catalytic Reduction of 7-Bromoindoles to 7-Bromoindolines

Once the 7-bromoindole precursor is synthesized, the next step is the reduction of the indole ring to the corresponding indoline (B122111). This transformation requires careful selection of reagents and conditions to ensure high yield and selectivity.

The catalytic hydrogenation of 7-bromoindoles to 7-bromoindolines must be performed under conditions that selectively reduce the C2-C3 double bond of the indole ring without affecting the bromine substituent or the benzene (B151609) ring. Various catalysts and reaction conditions have been explored to achieve this.

For instance, the reduction of 7-bromoindoles can be carried out using tributyltin hydride and a radical initiator like AIBN, which selectively reduces the C2-C3 double bond. organic-chemistry.orgorganic-chemistry.org Other methods may employ transition metal catalysts, such as palladium, under specific hydrogenation conditions. The choice of catalyst, solvent, and hydrogen pressure are critical parameters to control the chemoselectivity of the reduction. It is important to avoid conditions that could lead to hydrodebromination (loss of the bromine atom).

When the indole precursor contains existing stereocenters, or when the creation of new stereocenters in the indoline product is desired, diastereoselective or enantioselective reduction methods are employed. These advanced techniques use chiral catalysts or reagents to control the stereochemical outcome of the reduction. researchgate.netwikipedia.org

For the reduction of prochiral ketones to chiral alcohols, a variety of methods exist, including the use of chiral borohydride (B1222165) reagents or catalytic systems like the CBS reduction. wikipedia.orgbeilstein-journals.org While these methods are more commonly applied to ketones, the principles can be adapted to the enantioselective reduction of the C2-C3 double bond in certain indole derivatives, particularly those with a substituent at the C2 or C3 position that can direct the stereochemical outcome. The development of such methods for 7-bromoindoles is an active area of research, aiming to provide direct access to enantiomerically pure 7-bromoindoline building blocks.

De Novo Synthesis of the 7-Bromoindoline Core

De novo synthesis offers the advantage of building the desired molecular framework with the bromine atom already incorporated at the C7 position. This approach often involves cyclization and cascade reactions.

The formation of the indoline ring system with a bromine at the 7-position can be accomplished through intramolecular cyclization reactions. For instance, palladium-mediated 6-endo-trig intramolecular cyclization of N-acryloyl-7-bromoindolines represents a variant of the intramolecular Heck reaction. acs.org Another approach involves the treatment of 6-hydroxyallylated indolines with tin(IV) chloride (SnCl₄), which can lead to the formation of cyclopenta[f]indolines. beilstein-journals.org

Cascade reactions, also known as domino or tandem reactions, provide an efficient means to construct complex molecules like 7-bromoindoline in a single synthetic operation without isolating intermediates. numberanalytics.com20.210.105baranlab.orgu-tokyo.ac.jp These reactions can be initiated by various means, including radicals, cations, or anions, and can also involve a series of pericyclic reactions. numberanalytics.com For example, a key step in one synthetic route involves a condensation/sigmatropic rearrangement cascade to produce a bis(allylated)pyrrolidinoindoline intermediate. rsc.org Another documented cascade involves an organocatalytic Michael–Aldol (B89426) condensation. rsc.org

A more common strategy for the synthesis of 7-bromoindolines involves the direct introduction of a bromine atom onto a pre-formed indoline scaffold. This is typically achieved through C-H functionalization, a powerful tool for modifying molecular structures. researchgate.netrsc.orgacs.org

Transition metal catalysis has emerged as a highly effective method for the site-selective functionalization of the C7 position of indolines. nih.govrsc.org Various transition metals, including rhodium and palladium, have been successfully employed for this purpose.

Rhodium(III) catalysts have been shown to effectively catalyze the C7-halogenation of N-pyrimidyl indolines using N-halosuccinimides (NCS, NBS, NIS) as the halogen source, providing the corresponding 7-haloindolines in good to excellent yields. researchgate.net The use of a directing group on the indoline nitrogen is crucial for achieving high regioselectivity at the C7 position. nih.govnih.gov Rhodium catalysis has also been utilized for the C7-alkylation of indolines with maleimides. rsc.org

Palladium-catalyzed reactions offer another powerful route to 7-functionalized indolines. nih.gov For instance, palladium catalysis can be used for the direct C7-arylation of indolines. researchgate.net A notable method involves the palladium-catalyzed direct and specific C-7 acylation of indolines using an easily removable directing group. nih.gov

The choice of catalyst and directing group is critical for the success of these reactions. For example, while rhodium catalysts with a pyrimidyl directing group favor C7-halogenation, a ruthenium-based catalyst can lead to C5-bromination. researchgate.net

Below is a table summarizing selected transition metal-catalyzed C7-bromination reactions of indolines.

| Catalyst System | Directing Group | Brominating Agent | Substrate Scope | Yield (%) | Reference |

| [RhCp*Cl₂]₂ / Ag₂O | Pyrimidyl | N-Bromosuccinimide (NBS) | Various substituted indolines | Good to Excellent | researchgate.net |

| Pd(OAc)₂ | Pyrimidine | Not specified for bromination | Indolines | Not specified for bromination | researchgate.net |

Electrophilic bromination of the indoline ring can also be achieved without a metal catalyst. However, controlling the regioselectivity can be challenging due to the inherent reactivity of other positions on the indole nucleus. The C3 position of indoles is particularly susceptible to electrophilic attack. bridgew.eduwikipedia.org

To direct bromination to the C7 position, a common strategy involves the use of a bulky protecting group on the indoline nitrogen. This steric hindrance can disfavor reaction at the C2 and C3 positions, thereby promoting substitution on the benzene ring. When using N-bromosuccinimide (NBS) as the brominating agent, the reaction conditions can be tuned to favor either radical or ionic pathways. organicchemistrytutor.comwikipedia.orgmasterorganicchemistry.comorganic-chemistry.org For aromatic bromination, polar acidic solvents are often employed. mychemblog.com

In some cases, the addition of N-bromosuccinimide to a mixture of an indoline and silver oxide in THF, prior to the addition of a rhodium catalyst, can lead to electrophilic bromination, resulting in a mixture of C7 and C5-brominated products. researchgate.net

Directed Functionalization of Pre-formed Indoline Rings at C7

Formation of the Hydrochloride Salt

The final step in the synthesis of 7-bromoindoline hydrochloride is the formation of the hydrochloride salt. This is typically achieved by treating the free base form of 7-bromoindoline with hydrochloric acid. The resulting salt often exhibits improved solubility and stability compared to the free base, which is beneficial for various applications. ontosight.aiontosight.aigoogle.comepo.org The process generally involves dissolving the indoline derivative in a suitable organic solvent and then adding a solution of hydrogen chloride in an organic solvent or as a gas. The hydrochloride salt then precipitates from the solution and can be isolated by filtration.

Reactivity and Transformational Chemistry of 7 Bromoindoline Hydrochloride

Cross-Coupling Reactions at the C7-Bromine Center

The electron-rich nature of the indoline (B122111) ring system and the strategic placement of the bromine atom at the 7-position facilitate numerous cross-coupling reactions. These transformations are fundamental for the construction of more complex molecules, often serving as key steps in the synthesis of pharmacologically active compounds and functional materials.

Palladium-Catalyzed Cross-Couplings

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the functionalization of aryl halides is well-established. For substrates like 7-bromoindoline (B1279588), palladium-catalyzed reactions provide a powerful toolkit for forming new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for the formation of C–C bonds between an organohalide and an organoboron compound. The reaction is valued for its mild conditions, broad substrate scope, and tolerance of various functional groups. In the context of 7-bromoindoline and its derivatives, this reaction allows for the introduction of aryl, heteroaryl, alkyl, and alkenyl groups at the C7 position.

Detailed research on the Suzuki-Miyaura coupling of closely related 7-bromo-1H-indazoles has provided valuable insights into the expected reactivity of 7-bromoindoline. For instance, the coupling of 4-substituted 7-bromo-1H-indazoles with various boronic acids has been successfully achieved using palladium catalysts. These studies demonstrate that the reaction is influenced by the choice of catalyst, base, and solvent. While initial attempts with catalysts like PdCl₂(PPh₃)₂ were unsuccessful, the use of more specialized catalyst systems can lead to moderate to good yields of the desired C7-arylated products organic-chemistry.org. The reaction conditions are often tailored to the specific substrates, but a typical system might involve a palladium source such as Pd(OAc)₂ or a pre-catalyst, a phosphine (B1218219) ligand, and a base like K₂CO₃ or Cs₂CO₃ in a suitable solvent mixture. The reaction's success is not significantly hindered by the electronic properties or steric bulk of the substituents on the boronic acid partner organic-chemistry.org.

The application of Suzuki-Miyaura coupling to unprotected bromo-tryptophans, which share the bromo-indole core structure, further illustrates the utility of this reaction under aqueous and mild conditions, which would be beneficial for a hydrochloride salt like 7-bromoindoline hydrochloride sioc-journal.cn.

Table 1: Examples of Suzuki-Miyaura Coupling on Related 7-Bromo Heterocyclic Systems This table is illustrative and based on data from structurally similar compounds to 7-bromoindoline.

| Substrate (Analogue) | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane/H₂O | Good | organic-chemistry.org |

| 7-Bromo-4-sulfonamido-1H-indazole | (2-Thienyl)boronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane/H₂O | 80 | organic-chemistry.org |

| 7-Bromo-4-amido-1H-indazole | (Pyridin-3-yl)boronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane/H₂O | 91 | organic-chemistry.orgscirp.org |

| L-7-Bromotryptophan | Phenylboronic acid | Pd-Nanoparticles | K₃PO₄ | Water | - | researchgate.net |

The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene, forming a substituted alkene. This reaction is instrumental in creating new carbon-carbon bonds and has been applied in the synthesis of a wide range of organic molecules. For 7-bromoindoline, the Heck reaction would enable the introduction of vinyl groups at the C7 position.

Studies on the intramolecular Heck reaction of bromoindoles have demonstrated the feasibility of palladium-catalyzed cyclizations involving the C-Br bond on the indole (B1671886) nucleus. For example, 2-aryl(tosylamino)methyl-3-bromoindoles undergo intramolecular Heck coupling to form 3,4-benzo[c]-β-carbolines in good yields researchgate.net. These reactions are typically carried out at elevated temperatures in polar aprotic solvents like DMF, with a palladium catalyst such as Pd(OAc)₂ and a phosphine ligand like PPh₃, in the presence of a base like K₂CO₃ researchgate.net.

A significant challenge in Heck reactions with bromoarenes can be the competing dehalogenation side reaction. Research on the Heck coupling of 3-bromoindazoles has shown that additives like tetrabutylammonium (B224687) bromide (TBAB) can help to suppress this side reaction and improve the yield of the desired coupled product nih.gov. This suggests that for successful Heck coupling of 7-bromoindoline, careful optimization of reaction conditions, including the use of specific additives, may be necessary.

Table 2: Illustrative Heck Coupling Conditions Based on Bromoindole Derivatives This table presents typical conditions based on related indole systems.

| Substrate (Analogue) | Alkene | Catalyst System | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| 2-(Phenylaminomethyl)-3-bromoindole | Intramolecular | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 110 | researchgate.net |

| 3-Bromoindazole | Various Olefins | Pd(OAc)₂ / PPh₃ / TBAB | TEA | - (Ball-milling) | - | nih.gov |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and other biologically active compounds. For this compound, this reaction would allow for the direct introduction of a wide variety of primary and secondary amines at the C7 position.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst organic-chemistry.orgorganic-chemistry.org. The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand, with bulky, electron-rich ligands often providing the best results organic-chemistry.org.

Research on the Buchwald-Hartwig amination of unprotected halotryptophans under aqueous conditions has demonstrated the reaction's applicability to complex biomolecules containing the bromoindole core libretexts.org. This suggests that this compound could be a viable substrate for this transformation, potentially even without protection of the indoline nitrogen, under carefully selected conditions. A variety of amines, including anilines, can be coupled with halotryptophans and related peptides, showcasing the broad scope of this methodology libretexts.org.

Table 3: Representative Buchwald-Hartwig Amination Conditions for Bromoindole-related Scaffolds This table is based on findings from similar heterocyclic systems.

| Substrate (Analogue) | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 7-Bromotryptophan | p-Toluidine | RuPhos Pd G3 | Na₂CO₃ | Dioxane/H₂O | - | libretexts.org |

| 6-Bromotryptophan (in Barettin) | p-Toluidine | RuPhos Pd G3 | Na₂CO₃ | Dioxane/H₂O | 16 | libretexts.org |

| N-protected 4-bromo-7-azaindole | Various amines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 88-94 | nih.gov |

Beyond the Suzuki, Heck, and Buchwald-Hartwig reactions, other palladium-catalyzed cross-couplings are also highly relevant for the functionalization of 7-bromoindoline.

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base organic-chemistry.orgmdpi.com. The resulting arylalkynes are valuable intermediates in organic synthesis. For 7-bromoindoline, this reaction would install an alkynyl group at the C7 position, which could then be further elaborated. The Sonogashira coupling has been successfully applied to various bromo-heterocycles, and its use in the synthesis of azaindole derivatives highlights its utility in building complex nitrogen-containing scaffolds dntb.gov.ua.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex beilstein-journals.org. A key advantage of the Negishi coupling is the high reactivity and functional group tolerance of organozinc reagents. This reaction allows for the formation of C-C bonds with a wide range of carbon nucleophiles, including those derived from sp³, sp², and sp hybridized carbons beilstein-journals.org. The application of Negishi coupling to heteroaryl halides has been shown to be effective, even for challenging substrates, with the use of modern palladacycle precatalysts. This suggests that 7-bromoindoline would be a suitable electrophile for this transformation.

Copper-Catalyzed Transformations

While palladium catalysis is dominant, copper-catalyzed reactions offer a cost-effective and often complementary approach for the functionalization of aryl halides. The Ullmann condensation, a classic copper-catalyzed reaction for forming C–N and C–O bonds, has seen significant advancements with the development of new ligand systems that allow for milder reaction conditions.

For this compound, copper-catalyzed C–N cross-coupling reactions with various nitrogen nucleophiles, such as amines, amides, and N-heterocycles, are highly plausible. These reactions typically employ a copper(I) source, such as CuI, a ligand (often a diamine or phenanthroline derivative), and a base. Copper-catalyzed C-N coupling has been successfully applied to the synthesis of multisubstituted indoles in a one-pot tandem process organic-chemistry.org. Furthermore, copper catalysis is effective for oxidative coupling and dearomatization reactions of indole derivatives, showcasing the diverse reactivity that can be accessed with this metal nih.govdntb.gov.ua. These examples suggest that 7-bromoindoline would be a reactive substrate in a variety of copper-catalyzed transformations, providing an alternative to palladium-based methods for the introduction of both carbon and heteroatom substituents.

Nickel-Catalyzed Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis, often providing unique reactivity compared to palladium-based systems. For aryl bromides such as 7-bromoindoline, nickel catalysis can be employed to form new carbon-carbon and carbon-heteroatom bonds at the C-7 position. These reactions typically involve the oxidative addition of the aryl bromide to a low-valent nickel species, followed by transmetalation and reductive elimination.

One of the significant advantages of nickel catalysis is its ability to couple aryl halides with a broad range of partners, including organometallic reagents and amines. For instance, nickel-catalyzed Kumada, Negishi, and Suzuki-type couplings can be utilized to introduce alkyl, vinyl, or aryl groups at the C-7 position of the indoline scaffold. Furthermore, nickel catalysis is effective for Buchwald-Hartwig amination reactions, enabling the formation of C-N bonds.

Recent advancements in nickel catalysis include the development of electrochemical methods that avoid the use of stoichiometric metallic reductants and can proceed under milder conditions. Additionally, the merging of photoredox catalysis with nickel catalysis has opened new avenues for cross-coupling reactions, allowing for the activation of challenging substrates under visible light irradiation. While specific examples detailing the nickel-catalyzed reactions of this compound are not extensively documented, the reactivity of the aryl bromide moiety is expected to be analogous to that of other bromo-substituted aromatic and heteroaromatic compounds. It is important to note that the hydrochloride salt would need to be neutralized in situ or in a prior step to prevent interference with the catalytic cycle, particularly in reactions sensitive to acidic conditions.

Table 1: Examples of Nickel-Catalyzed Cross-Coupling Reactions on Related Bromo-Substituted Heterocycles

| Coupling Partners | Catalyst System | Product Type | Reference |

| Aryl bromide and alkyl iodide | Nickel catalyst | Reductive cross-coupling | bdu.ac.in |

| Bromo isoquinolone and tosyloxy piperidine | Nickel catalyst | Reductive cross-coupling | nih.govwiley-vch.de |

| Aryl bromide and benzylic trifluoroborate | Electrochemical nickel catalysis | C(sp²)−C(sp³) cross-coupling | researchgate.net |

| Aryl halide and amine | NHC-ligated Ni(I) complex | Buchwald-Hartwig amination | berhamporegirlscollege.ac.in |

| Aryl halide and various nucleophiles | Visible light/Nickel catalysis | C-heteroatom cross-coupling | organic-chemistry.org |

Derivatization at the Nitrogen Atom (N1)

The secondary amine at the N1 position of the indoline ring is a key site for derivatization, allowing for the introduction of a wide variety of substituents that can modulate the molecule's steric and electronic properties.

N-alkylation of the indoline nitrogen can be achieved through various methods. A common approach involves the reaction of 7-bromoindoline with an alkyl halide in the presence of a base. mdpi.com The choice of base is crucial to deprotonate the indoline nitrogen, which, in the case of the hydrochloride salt, requires a stoichiometric amount of base for neutralization before a second equivalent can facilitate the alkylation. Bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or organic amines like triethylamine (B128534) (Et₃N) are frequently employed. rsc.org Iron-catalyzed N-alkylation of indolines using alcohols as alkylating agents represents a more sustainable "borrowing hydrogen" methodology. nih.gov

N-acylation is another fundamental transformation, typically accomplished by treating the indoline with an acyl chloride, acid anhydride (B1165640), or a carboxylic acid activated with a coupling reagent. nih.gov These reactions are also generally performed in the presence of a base to neutralize the generated acid and to scavenge the proton from the indoline nitrogen. The resulting N-acyl-7-bromoindolines are valuable intermediates, as the acyl group can serve as a protecting group or as a precursor for further transformations. Thioesters have also been explored as acyl sources for the N-acylation of indoles, a reaction that could potentially be adapted for indolines. nih.gov

Table 2: Conditions for N-Alkylation and N-Acylation of Indoline and Indole Scaffolds

| Reaction | Reagents | Base | Solvent | Reference |

| N-Alkylation | Alkyl bromide/iodide | NaH | DMF/THF | mdpi.com |

| N-Alkylation | Benzyl (B1604629) alcohol | - (Iron-catalyzed) | Trifluoroethanol | nih.gov |

| N-Acylation | Acyl chloride | Pyridine/Et₃N | CH₂Cl₂/THF | wiley-vch.de |

| N-Acylation | Thioester | Cs₂CO₃ | Xylene | nih.gov |

In multi-step syntheses, the protection of the indoline nitrogen is often necessary to prevent its interference with subsequent chemical transformations. researchgate.net A variety of protecting groups are available, and their selection depends on their stability to the reaction conditions of the planned synthetic steps and the ease of their removal.

Commonly used nitrogen protecting groups for indoles and related heterocycles include the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), acetyl (Ac), tosyl (Ts), and benzyl (Bn) groups. The introduction of these groups typically follows standard protocols for N-acylation, N-sulfonylation, or N-alkylation.

The removal of these protecting groups (deprotection) is a critical step and is achieved under specific conditions, allowing for orthogonal protection strategies where one group can be removed selectively in the presence of others. berhamporegirlscollege.ac.in For example, the Boc group is labile under acidic conditions (e.g., trifluoroacetic acid), while the Cbz group is commonly removed by catalytic hydrogenation. Acetyl and tosyl groups can be cleaved under basic or reductive conditions. The choice of protecting group and the corresponding deprotection strategy must be compatible with the other functional groups present in the molecule, such as the C-Br bond in 7-bromoindoline.

Table 3: Common Nitrogen Protecting Groups and Their Deprotection Conditions

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Condition |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| Acetyl | Ac | Acetic anhydride or acetyl chloride | Base hydrolysis (e.g., NaOH, K₂CO₃) |

| p-Toluenesulfonyl | Ts | Tosyl chloride | Strong reducing agents or strong base |

| Benzyl | Bn | Benzyl bromide | Catalytic hydrogenation |

Functionalization of the Saturated Pyrrolidine (B122466) Ring (C2 and C3)

Functionalization of the saturated C2 and C3 positions of the indoline ring is less straightforward than derivatization of the aromatic ring or the nitrogen atom. However, these transformations can introduce significant structural complexity and are important for the synthesis of various biologically active compounds.

Oxidative transformations of the indoline core can lead to a variety of products, including oxindoles and indoles. For example, oxidation of the C2 position can yield a 2-oxoindoline (oxindole) skeleton. Vanadium haloperoxidases have been shown to catalyze the decarboxylative bromooxidation of 3-carboxyindoles to yield 3-bromooxindoles, showcasing a potential route for the oxidation of the indoline ring system. While not a direct oxidation of the C2 or C3 position of an unsubstituted indoline, it demonstrates the feasibility of enzymatic oxidation of the indole nucleus.

Rearrangement reactions can also be a powerful tool for the functionalization of the indoline scaffold. While specific rearrangements involving the C2 and C3 positions of 7-bromoindoline are not well-documented, general organic rearrangements such as the Beckmann or Pinacol rearrangements could potentially be applied to appropriately substituted indoline derivatives to effect ring expansion or contraction, or to introduce new functional groups. bdu.ac.inwiley-vch.deberhamporegirlscollege.ac.inorganic-chemistry.org For instance, a Beckmann rearrangement of an oxime derived from a 2- or 3-ketoindoline derivative could provide access to quinoline (B57606) or other expanded heterocyclic systems.

The development of diastereoselective and enantioselective methods for the functionalization of the C2 and C3 positions of indolines is of great interest for the synthesis of chiral molecules. These reactions often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome.

For example, rhodium-catalyzed enantioselective C-H functionalization has been successfully applied to indoles at the C3 position, and similar strategies could potentially be adapted for the C2 or C3 positions of N-protected indolines. The introduction of a chiral center at these positions can be achieved through various reactions, including alkylations, aldol (B89426) reactions, and Michael additions, on pre-functionalized indoline substrates. For instance, the enolate of an N-protected 3-oxoindoline could be reacted with an electrophile in the presence of a chiral ligand to achieve enantioselective alkylation.

Furthermore, 1,3-dipolar cycloaddition reactions using azomethine ylides generated from indoline derivatives can provide diastereoselective access to complex spiro-fused heterocyclic systems. nih.gov While specific examples for 7-bromoindoline are limited, the principles of asymmetric catalysis and diastereoselective synthesis are broadly applicable to the functionalization of the pyrrolidine ring of the indoline core, provided that suitable substrates and reaction conditions are employed.

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Reaction Mechanisms in 7-Bromoindoline (B1279588) Synthesis

The synthesis of 7-bromoindoline typically proceeds through the electrophilic aromatic substitution of the indoline (B122111) core. The mechanism involves the generation of an electrophilic bromine species which then attacks the electron-rich benzene (B151609) ring of the indoline molecule. Due to the electron-donating nature of the nitrogen atom, the indole (B1671886) ring is highly activated towards electrophilic substitution. nih.gov

However, the inherent reactivity of the indole nucleus favors substitution at the C3 and C2 positions of the pyrrole (B145914) ring. researchgate.netstackexchange.com To achieve substitution at the C7 position on the benzene portion of the molecule, specific strategies are required. One common approach is the use of a directing group on the indoline nitrogen. This group can sterically block the more reactive positions and electronically favor ortho-lithiation or transition-metal-catalyzed C-H activation at the C7 position. rsisinternational.orgchemrxiv.org

For direct bromination, the reaction mechanism involves the attack of the indoline on a bromine source, such as N-Bromosuccinimide (NBS) or molecular bromine. The regioselectivity is heavily influenced by the directing group and reaction conditions. In transition-metal-catalyzed reactions, the mechanism often involves the formation of a cyclometalated intermediate, where the metal catalyst coordinates to the directing group and activates the adjacent C7-H bond. acs.org Subsequent steps can involve oxidative addition of a bromine source and reductive elimination to yield the 7-bromoindoline product. acs.org

Understanding Regioselectivity and Stereoselectivity in C7 Functionalization

Regioselectivity is the critical challenge in the functionalization of the indoline skeleton. The preferential reactivity at the C2 and C3 positions must be overridden to achieve C7 functionalization. rsisinternational.org This is typically accomplished through the installation of a directing group (DG) on the nitrogen atom. acs.org

These directing groups operate via chelation assistance, where they coordinate to a transition metal catalyst and direct it to the sterically accessible C7 C-H bond for activation. rsc.org The choice of both the directing group and the metal catalyst is crucial for high regioselectivity. For instance, rhodium and ruthenium catalysts have been effectively used for C7 functionalization. chemrxiv.orgnih.gov

Key Factors Influencing C7 Regioselectivity:

Directing Groups: Bulky directing groups such as pivaloyl, N,N-dimethylcarbamoyl, phosphinoyl, and hydrosilyl can sterically hinder attack at the C2 position and facilitate metalation at C7. rsisinternational.org Sterically demanding di-tert-butyl substituents on a phosphinoyl group, for example, can enhance C7 selectivity by restricting N-P bond rotation. rsisinternational.org

Catalyst System: The choice of transition metal (e.g., Pd, Rh, Ru, Ir) and its ligand environment dictates the efficacy and selectivity of the C-H activation process. rsisinternational.orgnih.gov For example, rhodium catalysts have been shown to be crucial for high regioselectivity in C7-alkenylation of N-pivaloylindoles. nih.gov

Electronic Effects: The electronic nature of the indoline ring, influenced by substituents on either the benzene or pyrrole portion, can modulate the reactivity of the various C-H bonds. wikipedia.org

Stereoselectivity in C7 functionalization is particularly relevant in the synthesis of axially chiral biaryl compounds. By employing chiral rhodium complexes, for instance, enantioselective C-H functionalization can be achieved, leading to the formation of C7-indolino-biaryl atropisomers with high enantiomeric excess. nih.gov The stereochemical outcome is determined by the chiral environment created by the catalyst during the C-H activation and coupling steps.

Kinetic and Spectroscopic Studies of Transformation Processes

Experimental studies using kinetic and spectroscopic methods provide crucial evidence for proposed reaction mechanisms. For the C-H functionalization of indolines, these studies help identify reactive intermediates and determine rate-limiting steps.

Deuterium Labeling Experiments: Kinetic Isotope Effect (KIE) studies are often performed to determine if C-H bond cleavage is involved in the rate-determining step of the reaction. A significant KIE value (kH/kD > 1) suggests that the C-H bond is broken in the slowest step, which is characteristic of many C-H activation mechanisms. chemrxiv.org

Radical Quenching Experiments: To rule out radical pathways, reactions are often conducted in the presence of radical scavengers. The absence of inhibition supports an organometallic or ionic pathway. chemrxiv.org

Spectroscopic Analysis: In situ spectroscopic techniques can be used to observe the formation and consumption of intermediates. For example, in a study on the mechanochemical Pd(II)-catalyzed bromination of a related aromatic compound, in situ Raman spectroscopy was used to identify cyclopalladated intermediates by observing their characteristic vibrational bands. acs.org Infrared (IR) spectroscopy has been employed to study hydrogen bonding interactions between indole N-H moieties and bromide anions, which can influence reactivity in electrochemical bromination. mdpi.com Fluorescence quenching studies have also been used to demonstrate the binding of indole substrates to enzymes that catalyze bromination. escholarship.org

These experimental approaches provide a dynamic picture of the reaction, complementing the static information obtained from structural characterization of starting materials and products.

Computational Chemistry Approaches for Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. amacad.orgnih.gov These methods allow for the calculation of the geometries and energies of reactants, transition states, and intermediates along a proposed reaction pathway. nih.gov

For the C7 functionalization of indoles and indolines, computational studies provide key insights into:

Reaction Energetics: DFT calculations can map the potential energy surface of a reaction, allowing for the determination of activation energy barriers. nih.gov By comparing the energy barriers of different possible pathways (e.g., functionalization at C2 vs. C7), researchers can predict and explain the observed regioselectivity.

Transition State Structures: The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes. Analyzing these structures helps to understand how directing groups and catalysts control the reaction outcome. nih.gov

Intermediate Stability: The relative stability of potential intermediates, such as different cyclometalated species, can be calculated to support or refute a proposed mechanism. For instance, DFT modeling has been used to investigate various mechanistic pathways for the bromination of cyclopalladated azobenzene, including oxidative addition/reductive elimination and electrophilic cleavage. acs.org

Ligand and Substrate Effects: Computational models can systematically vary substituents on the substrate or ligands on the catalyst to predict how these changes will affect reaction efficiency and selectivity, thereby guiding experimental design.

In the context of a P(III)-directed C7-silylation of indoles, DFT calculations helped to show the preferred pathway of the directed C-H metalation event, supporting the experimental hypothesis. researchgate.net Similarly, computational studies on the copper-catalyzed synthesis of indoles from N-aryl enaminones have explored alternative pathways and identified the rate-determining step. researchgate.net These theoretical investigations provide a detailed, atomistic understanding that is often inaccessible through experimental means alone. smu.edu

Applications of 7 Bromoindoline Hydrochloride in Advanced Organic Synthesis

Strategic Building Block for Complex Heterocyclic Systems

The indoline (B122111) scaffold is a privileged structure in medicinal chemistry and natural product synthesis. The presence of a bromine atom at the 7-position of the indoline core in 7-bromoindoline (B1279588) hydrochloride offers a key handle for the construction of intricate heterocyclic systems through various cross-coupling and cyclization strategies.

Synthesis of Indole-Fused Polycycles and Spiro-Derivatives

The development of efficient methods for the synthesis of complex spirooxindole skeletons is of high interest in medicinal chemistry and drug discovery. While direct examples commencing from 7-bromoindoline hydrochloride are not extensively documented, the principles of modern synthetic organic chemistry allow for its application in the construction of such frameworks. For instance, palladium-catalyzed intramolecular dearomative reductive-Heck reactions have been developed to provide access to structurally diverse 3,2′-spiropyrrolidine oxindoles. Although these examples may utilize different starting materials, the underlying reactivity of a bromo-substituted aromatic ring is analogous.

Furthermore, the synthesis of spiro-fused heterocyclic compounds containing isoindolinone, oxepine, and indole (B1671886) moieties has been achieved through organocatalytic enantioselective (4+3) cyclization reactions. rsc.org These advanced strategies highlight the potential for 7-bromoindoline derivatives to participate in cycloaddition reactions to generate complex spirocyclic systems. The bromine atom can be retained for further functionalization or removed in a later synthetic step.

| Reaction Type | Key Transformation | Potential Product Class |

| Intramolecular Heck Reaction | Palladium-catalyzed cyclization of an N-alkenyl-7-bromoindoline | Indole-fused bicyclic systems |

| 1,3-Dipolar Cycloaddition | Reaction of an in situ generated azomethine ylide with a dipolarophile | Spiro[indoline-3,x'-heterocycle] |

| Multi-component Reaction | One-pot reaction with multiple starting materials | Highly substituted spirooxindoles |

Construction of Multi-Indolyl Architectures

Multi-indolyl architectures, particularly bis-indole derivatives, are prevalent in a number of biologically active natural products. The bromine atom of 7-bromoindoline provides a convenient attachment point for the introduction of other indole moieties through transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. 7-Bromoindole (B1273607), readily prepared from 7-bromoindoline, can be coupled with an indoleboronic acid derivative to furnish a bis-indole structure. This approach has been utilized in the synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone (B1245722) derivatives, where a Suzuki coupling of a bromo-substituted indole was a key step. nih.govsemanticscholar.org Similarly, the Ullmann condensation, a copper-catalyzed N-arylation reaction, can be employed to connect two indole units. The N-arylation of indoles with aryl halides is a well-established transformation. nih.govnih.govresearchgate.net

A plausible synthetic route to a 7,N'-bis-indolyl derivative is depicted below:

Table of Representative Coupling Reactions for Multi-Indolyl Synthesis

| Coupling Reaction | Catalyst | Coupling Partners | Resulting Linkage |

|---|---|---|---|

| Suzuki-Miyaura | Palladium(0) complexes | 7-Bromoindole and Indoleboronic acid | C-C bond |

| Ullmann Condensation | Copper(I) salts | 7-Bromoindole and Indole | C-N bond |

Derivatization for Bridged Bicyclic and Tricyclic Scaffolds

The construction of bridged bicyclic and tricyclic scaffolds containing an indole or indoline nucleus is a significant challenge in organic synthesis. The intramolecular Heck reaction offers a powerful tool for the formation of such complex ring systems. A notable application is the palladium-mediated 6-endo-trig intramolecular cyclization of N-acryloyl-7-bromoindolines. This reaction proceeds via an intramolecular oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by insertion of the olefin and subsequent reductive elimination to afford a bridged bicyclic lactam. This regiochemical outcome is a variant of the more common 5-exo or 6-exo cyclizations observed in intramolecular Heck reactions. princeton.edu

The ability to control the regioselectivity of the intramolecular Heck reaction is crucial for the synthesis of complex targets. The specific substitution pattern and the nature of the tether connecting the aryl halide and the alkene can influence the outcome of the cyclization.

Role in the Synthesis of Optically Active Compounds

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry. This compound can serve as a precursor to chiral molecules through several strategies, including its use as a chiral scaffold or as a starting material for the synthesis of chiral ligands for asymmetric catalysis.

While specific examples utilizing 7-bromoindoline are not abundant, the principles of asymmetric synthesis can be applied. For instance, the indoline nitrogen can be acylated with a chiral auxiliary, which can direct subsequent transformations in a stereoselective manner. After the desired stereocenter is established, the chiral auxiliary can be removed.

Furthermore, the 7-bromoindoline scaffold can be elaborated into chiral ligands for transition metal-catalyzed asymmetric reactions. For example, bis-indole chiral architectures have been developed for asymmetric catalysis, demonstrating high enantioselectivity in reactions such as hydrogenation and allylic alkylation. nih.gov The synthesis of such ligands could potentially start from 7-bromoindoline, with the bromine atom serving as a point for further synthetic modifications to introduce chirality and coordinating groups. The development of novel chiral ligands is a continuous effort in the field of asymmetric catalysis. nih.govresearchgate.net

Precursor in Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening to identify new biologically active compounds. nih.govnih.gov this compound is an attractive starting material for DOS due to the presence of multiple reactive sites that allow for divergent synthetic pathways.

The bromine atom at the C7 position is particularly useful as it can be functionalized through a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents at this position, leading to a library of C7-functionalized indolines. The indoline nitrogen can also be functionalized with different substituents, further increasing the diversity of the library. Additionally, the indoline ring itself can be a template for the construction of more complex fused or spirocyclic systems.

The combinatorial synthesis of libraries of indole derivatives is a well-established field, and the principles can be readily applied to 7-bromoindoline. nih.gov Solid-phase synthesis methodologies can also be employed to facilitate the rapid generation and purification of compound libraries.

Utility in Fragment-Based Drug Discovery (focused on synthetic aspects)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. This approach involves screening small, low-molecular-weight compounds (fragments) that bind to a biological target, and then optimizing these fragments into more potent leads. nih.govfrontiersin.org

7-Bromoindoline represents a valuable fragment due to its indoline core, a common motif in bioactive molecules, and the presence of a bromine atom which serves as a vector for synthetic elaboration. Once a 7-bromoindoline-containing fragment is identified as a hit, the bromine atom provides a reliable handle for "fragment growing" or "fragment linking".

Synthetic Elaboration Strategies for a 7-Bromoindoline Fragment:

Suzuki-Miyaura Coupling: Introduction of various aryl and heteroaryl groups.

Sonogashira Coupling: Introduction of alkyne functionalities, which can be further modified.

Buchwald-Hartwig Amination: Formation of C-N bonds to introduce diverse amine substituents.

Heck Reaction: Formation of C-C bonds with alkenes.

Cyanation: Introduction of a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

These synthetic transformations allow for the systematic exploration of the chemical space around the initial fragment hit, enabling the optimization of binding affinity and other pharmacological properties. nih.govnih.govchemrxiv.orgyoutube.com

Emerging Methodologies and Future Perspectives in 7 Bromoindoline Chemistry

Green Chemistry Principles in Synthesis and Transformation

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. These strategies focus on minimizing waste, avoiding hazardous substances, and reducing energy consumption.

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique in medicinal chemistry for its ability to dramatically reduce reaction times, improve yields, and enhance product purity compared to conventional heating methods. nih.govirdindia.in The application of microwave irradiation can accelerate key steps in the synthesis of indole (B1671886) and azaindole cores. nih.govorganic-chemistry.org For instance, in the synthesis of 7-azaindoles, a bioisostere of the indole scaffold, microwave heating was shown to significantly speed up an epoxide-opening-cyclization-dehydration sequence. organic-chemistry.org This approach provides rapid and economical access to a diverse range of heterocyclic systems. nih.gov

The synthesis of various substituted indoles, such as 4,7-diaryl substituted indoles via Suzuki-Miyaura coupling and 3-acyl-5-bromoindoles via Friedel-Crafts acylation, has been successfully optimized using microwave assistance, leading to excellent yields in significantly shorter reaction times. irdindia.inmdpi.com These examples demonstrate the potential of microwave technology to streamline the synthesis and derivatization of the 7-bromoindoline (B1279588) scaffold.

| Reaction Type | Substrate | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Iron-Catalyzed Cyclization | o-haloaromatic amine and terminal alkynes | Microwave Irradiation | Short | Good | nih.gov |

| Friedel-Crafts Acylation | 5-bromoindole | MW, 90-120 °C, 150 W | 15-30 min | 44-99% | mdpi.com |

| Epoxide-opening-cyclization | Nicotinic acid derivatives | Microwave Heating | Dramatically Accelerated | High | organic-chemistry.org |

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a solvent-free alternative to traditional synthesis. rsc.org This technique can lead to shorter reaction times, higher yields, and reduced waste. The synthesis of new benzaldazine and ketazine derivatives from carbonyl compounds and 3-(1-hydrazineylideneethyl)-1H-indole has been achieved using a simple grinding method with a drop of acetic acid, demonstrating the efficacy of mechanochemistry for indole derivatives. mdpi.com When compared to conventional heating, the grinding process was preferable, as it significantly accelerated the reaction and increased product yields. mdpi.com Applying such solvent-free, ball-milling conditions to the synthesis and transformation of 7-bromoindoline could provide a more sustainable and efficient manufacturing route. rsc.org

Development of Metal-Free and Organocatalytic Approaches

While transition metal catalysis is powerful, concerns about cost, toxicity, and metal contamination in final products have spurred the development of metal-free and organocatalytic alternatives. Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a powerful tool for constructing complex chiral molecules. rsc.org

Organocatalytic asymmetric dearomatization (organo-CADA) reactions of indole derivatives have become a robust method for creating enantioenriched indoline (B122111) and indolenine frameworks, which are core structures in many natural products. rsc.org Furthermore, metal-free approaches for key transformations are being developed. For example, a metal-free electrochemical intramolecular C(sp2)-H amination using iodine as a mediator enables a switchable synthesis of indoline and indole derivatives. organic-chemistry.orgorganic-chemistry.org Another approach involves an electrochemical umpolung of bromide ions for the C-H bromination of indoles, obviating the need for transition metal catalysts and chemical oxidants by using simple graphite rod electrodes. mdpi.com The selective synthesis of 7-azaindole and 7-azaindoline has also been achieved through domino reactions controlled by alkali-amides, avoiding transition metals. rsc.org These metal-free strategies are highly relevant for the future synthesis of 7-bromoindoline hydrochloride, particularly in pharmaceutical contexts where metal impurities are a significant concern.

Photoredox Catalysis in Indoline Derivatization

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling the formation of reactive intermediates under exceptionally mild conditions. researchgate.net This strategy has been successfully applied to the functionalization of indoles and the derivatization of indolines. nih.gov For instance, a visible-light photoredox process was developed for indoline oxidation, which was a key step in the synthesis of the hepatitis C drug Elbasvir. researchgate.net

The unique reactivity accessed through photoredox catalysis allows for the development of entirely new reaction mechanisms for constructing challenging carbon-carbon and carbon-heteroatom bonds. researchgate.net Organophotocatalysis can be used for the dearomatization of indoles, while other methods have been developed for the diastereoselective dearomatization of indoles via photocatalytic hydroboration. nih.gov This technology offers a powerful and mild pathway for the derivatization of the 7-bromoindoline core, allowing for late-stage functionalization that might not be possible with traditional methods.

| Reaction | Catalyst Type | Key Feature | Application Example | Reference |

|---|---|---|---|---|

| Indole Functionalization | Gold-based Photoredox Catalyst | Initiates free-radical cyclizations | Generation of carbon-centered radicals for indole functionalization | nih.gov |

| Indoline Oxidation | Visible Light Photoredox Process | Mild oxidation without epimerization | Synthesis of Elbasvir | researchgate.net |

| Dearomatization of Indoles | Organophotocatalyst (e.g., Eosin Y) | Giese-type transformation | Synthesis of functionalized indolines | nih.gov |

| Hydroboration of Indoles | Heterogeneous Photocatalyst | Diastereoselective synthesis of borylated indolines | Eco-friendly synthesis of boryl indolines | nih.gov |

Continuous Flow Chemistry Applications

Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and higher productivity. mdpi.comnih.gov This technology is changing the paradigm of modern organic synthesis, particularly for heterocyclic compounds like indoles. mdpi.comresearchgate.net

Flow chemistry has been successfully applied to optimize suboptimal steps in the synthesis of indoline-containing scaffolds. researchgate.net For example, a one-step heterogeneous catalytic hydrogenation for indoline synthesis was developed in a flow system, avoiding bulk reducing agents. researchgate.net The N-alkylation of the indoline nitrogen was also optimized in a purpose-built flow reactor, achieving nearly complete conversion in 30 minutes compared to 4 days in a batch process, resulting in a space-time yield approximately 200 times greater. researchgate.net The application of continuous flow technology to the synthesis of this compound could lead to more efficient, safer, and scalable manufacturing processes, which are highly desirable for industrial production. scispace.com

Exploration of Novel Reactivity Patterns and Undiscovered Synthetic Applications

Recent investigations into the chemical behavior of this compound have moved beyond traditional cross-coupling and N-functionalization strategies. Researchers are now probing its potential in more complex and elegant transformations, including radical-mediated reactions, cycloadditions, and biocatalytic functionalizations. These emerging areas are poised to significantly expand the synthetic utility of this valuable intermediate.

Novel Catalytic Approaches

The development of novel catalytic systems is at the forefront of unlocking the latent reactivity of this compound. While palladium-catalyzed reactions have been a mainstay, newer approaches are leveraging other transition metals and even enzymatic catalysts to achieve unprecedented transformations.

Table 1: Emerging Catalytic Transformations of Indoline Scaffolds

| Catalyst System | Reaction Type | Substrate Scope | Potential Application |

| Rhodium(III) Complexes | C-H Activation/Annulation | Aminopyridines and Alkynes | Synthesis of Fused Heterocyclic Systems |

| Photoredox Catalysis (e.g., Ru(bpy)₃Cl₂) | Radical C-H Functionalization | Indoles and Alkenes | Late-stage Functionalization of Complex Molecules |

| Flavin-dependent Halogenases | Regioselective Halogenation | Indole Derivatives | Green Chemistry Approaches to Halogenated Intermediates |

This table presents examples of emerging catalytic methods being explored for the functionalization of indole and indoline-like structures, suggesting potential avenues for the application of this compound.

Undiscovered Synthetic Applications

Beyond its role as a simple building block, this compound is being investigated as a precursor to more complex and functionally rich molecular architectures. The strategic placement of the bromine atom at the 7-position opens up possibilities for regioselective modifications that can lead to novel bioactive compounds and materials.

One promising area of exploration is the use of this compound in cascade reactions, where a series of bond-forming events occur in a single pot. Such strategies offer increased efficiency and atom economy in the synthesis of polycyclic indole alkaloids and other intricate natural product-like molecules.

Furthermore, the unique electronic properties imparted by the bromine substituent are being considered in the design of novel organic electronic materials. The ability to tune the electronic nature of the indoline core through subsequent functionalization of the C-Br bond could lead to the development of new materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 2: Potential Future Applications of this compound Derivatives

| Application Area | Rationale | Potential Compound Class |

| Medicinal Chemistry | Access to novel chemical space for drug discovery. | Kinase inhibitors, GPCR modulators, antiviral agents. |

| Materials Science | Tunable electronic properties for organic electronics. | Organic semiconductors, fluorescent probes, charge-transport materials. |

| Catalysis | Precursors to novel ligand scaffolds. | Chiral ligands for asymmetric catalysis. |

This table outlines hypothetical yet plausible future applications for derivatives of this compound based on current trends in chemical research.

The continued exploration of the fundamental reactivity of this compound, coupled with imaginative synthetic design, will undoubtedly lead to the discovery of new and valuable transformations. As our understanding of its chemical behavior deepens, so too will its impact on the development of innovative solutions in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 7-Bromoindoline hydrochloride, and how can intermediates be characterized?

- Methodological Answer : A common approach involves bromination of indoline derivatives followed by salt formation. For example, direct amination of brominated precursors (e.g., 1-bromo-3,5-dimethyladamantane) with nucleophiles like thiourea in polar solvents (e.g., propylene glycol) can yield hydrochloride salts. Key intermediates should be characterized via IR spectroscopy (C-Br stretch at ~550 cm⁻¹), ¹H/¹³C NMR (aromatic proton environments and coupling patterns), and mass spectrometry (m/z peaks corresponding to molecular ions) .

Q. How can researchers validate the purity and identity of this compound?

- Methodological Answer : Purity is typically assessed via HPLC (≥95% purity threshold) and melting point analysis . Identity confirmation requires elemental analysis (C, H, N, Br, Cl) and comparison of spectral data (e.g., NMR chemical shifts) with literature. For example, in analogous syntheses, ¹H NMR of brominated indolines shows distinct aromatic proton splitting patterns (δ 7.2–7.8 ppm for substituted indole rings) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Systematic optimization involves varying solvent polarity (e.g., DMF vs. propylene glycol), temperature (e.g., 160°C for initial bromination, 80°C for cyclization), and catalyst loading . For instance, achieved 82.44% yield using a two-stage temperature protocol. Design of Experiments (DoE) frameworks can identify critical factors (e.g., reaction time, stoichiometry) and reduce side-product formation .

Q. What strategies mitigate challenges in isolating reactive intermediates during synthesis?

- Methodological Answer : Protect labile functional groups (e.g., amines) using trimethylsilyl (TMS) or tert-butoxycarbonyl (Boc) groups to stabilize intermediates. For example, utilized TMS protection during imidazole derivatization to prevent undesired side reactions. Chromatographic purification (e.g., flash column chromatography) with gradient elution (hexane/ethyl acetate) can isolate intermediates .

Q. How do researchers resolve contradictions in reported synthetic yields across studies?

- Methodological Answer : Comparative analysis of reaction parameters (e.g., solvent, catalyst) and analytical methods (e.g., HPLC vs. gravimetric yield calculations) is critical. For example, discrepancies in yields may arise from incomplete bromination or salt formation. Reproducibility requires detailed documentation of protocols, as emphasized in ’s guidelines for experimental transparency .

Data Analysis and Mechanistic Questions

Q. What mechanistic insights explain the regioselectivity of bromination in indoline derivatives?

- Methodological Answer : Regioselectivity is influenced by electronic effects (e.g., electron-donating/withdrawing substituents) and steric hindrance . Computational tools (e.g., DFT calculations) can predict bromination sites. Experimental validation involves synthesizing analogues (e.g., 6-bromo vs. 5-bromo isomers) and comparing spectral data .

Q. How can researchers analyze byproduct formation in multi-step syntheses of this compound?

- Methodological Answer : Use LC-MS to detect low-abundance byproducts. For example, identified chlorinated side products via high-resolution MS and mitigated them using SOCl₂ under controlled conditions. Kinetic studies (e.g., reaction quenching at intervals) can map byproduct evolution .

Tables for Key Data

| Parameter | Typical Range | Reference |

|---|---|---|

| Reaction Temperature | 80–160°C (two-stage protocols) | |

| Yield | 70–85% (optimized conditions) | |

| HPLC Purity Threshold | ≥95% | |

| Key IR Stretch (C-Br) | 550–600 cm⁻¹ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.